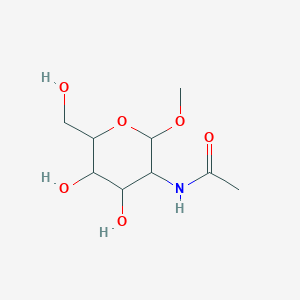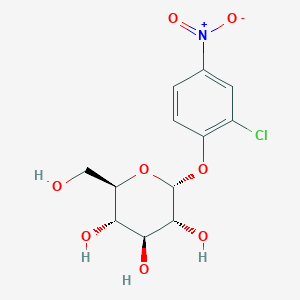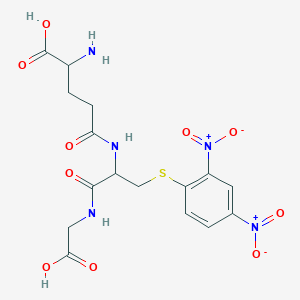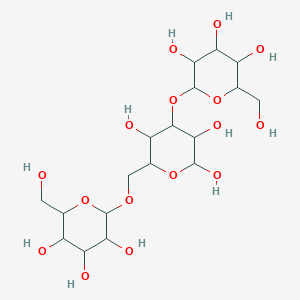
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Übersicht
Beschreibung
“Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by the synonyms “Methyl 2- (acetylamino)-2-deoxy-α-D-galactopyranoside” and "Methyl alpha-N-acetyl-D-galactosamine" .
Molecular Structure Analysis
The molecular formula of “Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is C9H17NO6 . The structure forms a highly hydrogen-bonded three-dimensional network of water and amido-saccharide molecules .
Physical And Chemical Properties Analysis
“Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside” is a solid with a melting point of 190-200 °C . It has a molecular weight of 235.23 . Its solubility in acetonitrile, methanol, and water is slight .
Wissenschaftliche Forschungsanwendungen
Biochemical Research
This compound is utilized as a biochemical reagent in life science research. It serves as a biological material or organic compound, particularly in the study of glycoproteins and glycolipids due to its structural similarity to N-acetylglucosamine, a subunit of these biomolecules .
Pharmaceutical Research
In pharmaceutical research, Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is explored for its potential as a building block for the synthesis of therapeutics. Its role in the development of antibiotics and anti-inflammatory agents is of particular interest due to its antimicrobial properties .
Molecular Biology
This compound plays a role in molecular biology as it can bind to DNA and RNA, thereby inhibiting bacterial growth, transcription, translation, and replication. This makes it a valuable tool for studying bacterial gene expression and the effects of antimicrobial compounds .
Medical Diagnostics
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is also used in medical diagnostics. It acts as a substrate in enzymatic assays, helping to diagnose conditions like Sanfilippo syndrome B by testing for specific enzyme deficiencies .
Organic Synthesis
In organic synthesis, this compound is employed as a precursor for the synthesis of complex molecules. Its functional groups allow for selective reactions, making it a versatile starting material for constructing a variety of chemical structures .
Wirkmechanismus
Target of Action
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as Methyl N-acetyl-α-D-glucosaminide, is a biochemical reagent . It is primarily used in life science research as a biological material or organic compound
Mode of Action
It is known to be used in various biochemical assays .
Biochemical Pathways
It is used as a substrate in assays of n-acetyl-a-d-glucosaminidase , suggesting it may be involved in pathways related to this enzyme.
Action Environment
The action of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy. It is recommended to be stored under specific conditions as mentioned in the Certificate of Analysis .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-OKNNCHMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
6082-04-8 | |
| Record name | Methyl-2-acetamido-2-deoxy-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a molecule of interest in carbohydrate chemistry?
A1: Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a valuable building block in synthesizing more complex carbohydrates. Its structure, containing a protected amine group, makes it suitable for various chemical modifications. [, ] For instance, researchers have successfully used derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with specific protecting groups (like benzylidene, tetraisopropyldisiloxane-1,3-diyl, or benzyl) to synthesize oligosaccharides related to the O-specific antigen of type 1 Shigella dysenteriae. []
Q2: What specific reaction involving Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is highlighted in the research?
A2: The research highlights the reaction of various glycosyl chlorides, including 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl chloride, with derivatives of Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. [] This type of reaction is crucial for forming glycosidic bonds, which are the linkages between sugar units in oligosaccharides and polysaccharides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)


![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)